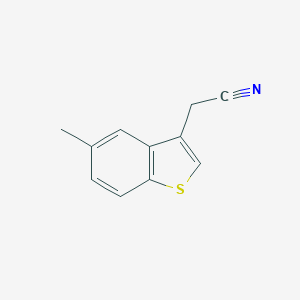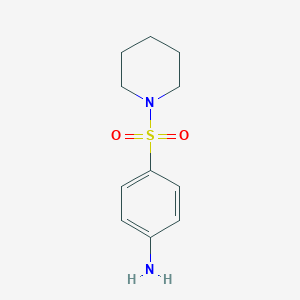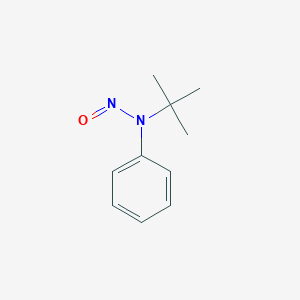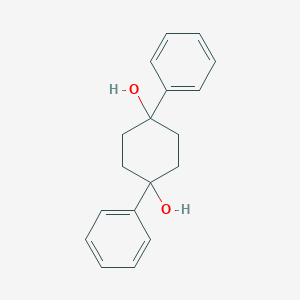
1,4-Diphenylcyclohexane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenylcyclohexane-1,4-diol, also known as DPCD, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. DPCD is a white crystalline solid that is soluble in organic solvents. It is synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 1,4-Diphenylcyclohexane-1,4-diol is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of inflammatory mediators. 1,4-Diphenylcyclohexane-1,4-diol has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.
Efectos Bioquímicos Y Fisiológicos
1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Diphenylcyclohexane-1,4-diol has several advantages for lab experiments, including its ease of synthesis and its ability to act as a starting material for the synthesis of various polymers and copolymers. However, 1,4-Diphenylcyclohexane-1,4-diol has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 1,4-Diphenylcyclohexane-1,4-diol. One direction is the exploration of its potential use as a drug delivery system. Another direction is the investigation of its anti-inflammatory and analgesic effects in human models. Additionally, the development of new synthesis methods and the study of the structure-activity relationship of 1,4-Diphenylcyclohexane-1,4-diol derivatives are also promising areas of research.
Métodos De Síntesis
1,4-Diphenylcyclohexane-1,4-diol can be synthesized by several methods, including the reaction of cyclohexanone with phenyl magnesium bromide and the reaction of cyclohexanone with bromobenzene in the presence of magnesium. Another method involves the reaction of 1,4-cyclohexanedione with phenyl hydrazine in the presence of a reducing agent. The yield of 1,4-Diphenylcyclohexane-1,4-diol varies with the synthesis method employed.
Aplicaciones Científicas De Investigación
1,4-Diphenylcyclohexane-1,4-diol has been studied for its potential applications in various fields, including materials science, pharmacology, and environmental science. In materials science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a starting material for the synthesis of various polymers and copolymers. In pharmacology, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a drug delivery system. In environmental science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a chelating agent for the removal of heavy metals from contaminated water.
Propiedades
Número CAS |
32651-20-0 |
|---|---|
Nombre del producto |
1,4-Diphenylcyclohexane-1,4-diol |
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1,4-diphenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C18H20O2/c19-17(15-7-3-1-4-8-15)11-13-18(20,14-12-17)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
Clave InChI |
USAODBZLWPXYON-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
SMILES canónico |
C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Otros números CAS |
32651-20-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



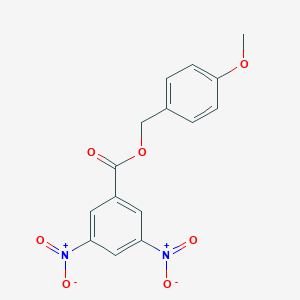
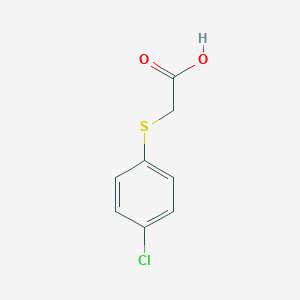
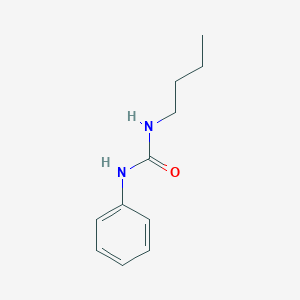
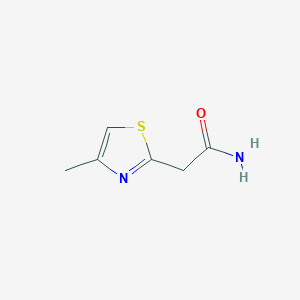
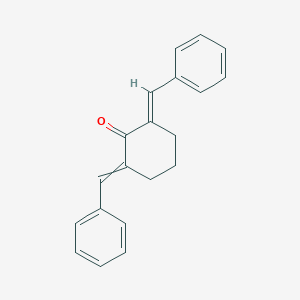
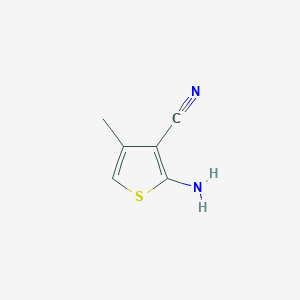
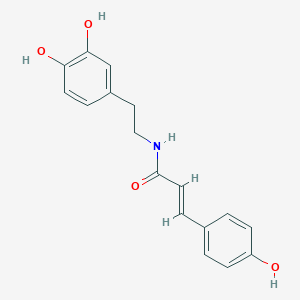
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
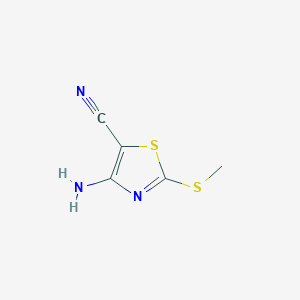
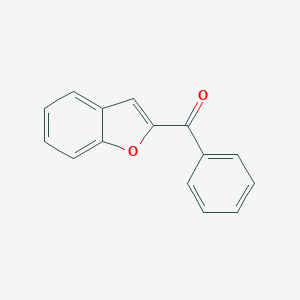
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
